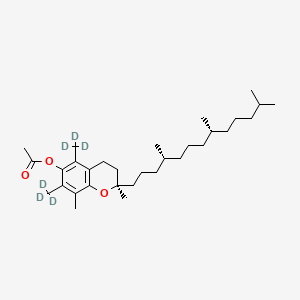

alpha-Tocopherol-d6 Acetate

Description

Significance of Stable Isotope Labeling in Lipidomic and Metabolomic Methodologies

Stable isotope labeling is a cornerstone technique in the fields of lipidomics and metabolomics, providing a powerful lens through which to view the intricate dynamics of metabolic pathways. nih.govresearchgate.net Unlike traditional methods that offer a static snapshot of metabolite levels, stable isotope tracing allows researchers to follow the metabolic fate of labeled precursors, offering direct insights into the biosynthesis, transport, interconversion, and degradation of lipids and other metabolites. nih.gov By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), which are chemically identical to their unlabeled counterparts, scientists can track their journey through complex biological systems without perturbing the system's natural state. nih.govresearchgate.net

This methodology is particularly crucial in lipidomics due to the immense diversity and complexity of lipid molecules. researchgate.net Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled tracers and their unlabeled native forms, enabling the precise quantification of metabolic fluxes. nih.govcreative-proteomics.com This provides a more profound understanding of lipid metabolism and its role in various diseases, moving beyond simple concentration measurements to reveal the dynamic nature of these essential biomolecules. researchgate.netmdpi.com

Rationale for Deuteration of Alpha-Tocopherol (B171835) and its Acetate (B1210297) Analogs

Alpha-tocopherol, the most biologically active form of vitamin E, and its more stable acetate ester are frequently deuterated for use in biokinetic and bioavailability studies. nih.govtandfonline.com The primary reason for deuteration is to create a tracer that can be distinguished from the endogenous, unlabeled alpha-tocopherol naturally present in the body. nih.gov This allows for precise measurement of the absorption, distribution, metabolism, and excretion of a specific, administered dose of vitamin E. annualreviews.orgcanada.ca

A significant advantage of using deuterated tocopherols (B72186) is their safety for human consumption, unlike radiolabeled compounds. canada.cataylorfrancis.com This has enabled numerous studies in human subjects to investigate the complex processes governing vitamin E status. annualreviews.orgresearchgate.net Furthermore, by using different numbers of deuterium atoms (e.g., d3, d6), researchers can simultaneously administer and track multiple forms of tocopherol, such as different stereoisomers. tandfonline.com This competitive uptake approach has been instrumental in demonstrating the liver's preferential secretion of the natural RRR-α-tocopherol stereoisomer into the plasma, a process mediated by the α-tocopherol transfer protein (α-TTP). nih.govannualreviews.orgpsu.edu

Overview of Alpha-Tocopherol-d6 Acetate as a Foundational Research Reagent

This compound is a specific, deuterated form of vitamin E acetate that has become a fundamental reagent in biochemical and clinical research. medchemexpress.comsimsonpharma.com In this compound, six hydrogen atoms on the aromatic ring of the chromanol head are replaced with deuterium. simsonpharma.com The acetate form is often used because the esterification of the phenolic hydroxyl group makes the molecule more stable and provides a longer shelf life. wikipedia.org Once absorbed, the acetate group is hydrolyzed, releasing the active alpha-tocopherol. medchemexpress.comwikipedia.org

Its primary application is as an internal standard in quantitative mass spectrometry-based assays. sigmaaldrich.comsigmaaldrich.comcerilliant.com Because it behaves chemically and physically almost identically to natural alpha-tocopherol during sample extraction and ionization, it can be used to accurately quantify the concentration of the unlabeled analyte in biological samples like plasma and tissues. researchgate.net This is crucial for studies on vitamin E deficiency, metabolism, and pharmacokinetics. sigmaaldrich.comcerilliant.com

Research studies have utilized this compound to investigate various aspects of vitamin E biology. For instance, it has been used to study the delivery of vitamin E to the skin, the impact of metabolic syndrome on vitamin E requirements, and the pharmacokinetics of tocopherols in individuals with conditions like cystic fibrosis. nih.govnih.govresearchgate.net

Research Applications and Findings

The use of this compound has yielded significant insights into the behavior of vitamin E in biological systems.

Detailed Research Findings

Bioavailability and Stereoisomer Discrimination: Studies using differentially deuterated tocopherols (d3 and d6) have unequivocally shown that the liver preferentially incorporates the natural RRR-α-tocopherol into lipoproteins for circulation throughout the body. nih.govannualreviews.org This research highlighted the critical role of the hepatic α-tocopherol transfer protein (α-TTP) in discriminating between different stereoisomers. annualreviews.orgpsu.edu

Pharmacokinetic Studies: In human trials, deuterated alpha-tocopheryl acetate has been used to determine the dose-response relationship and the mechanisms that limit plasma alpha-tocopherol concentrations. researchgate.net These studies demonstrated that with increasing doses, the plasma is more rapidly cleared of newly absorbed alpha-tocopherol, suggesting a saturable transport mechanism. researchgate.netpsu.edu

Metabolism and Catabolism: By tracing the fate of d6-α-tocopherol, researchers have been able to quantify its conversion to urinary metabolites like α-carboxyethyl hydroxychroman (α-CEHC). nih.gov A study on individuals with metabolic syndrome showed they excreted significantly less d6-α-CEHC compared to healthy individuals, suggesting altered vitamin E metabolism and potentially higher dietary requirements in this group. nih.gov

Tissue Distribution: A study investigating the delivery of vitamin E to the skin used d6-alpha-tocopheryl acetate. It found that while the labeled tocopherol appeared in plasma within 24 hours, it took approximately a week to be detected in skin surface lipids, indicating a specific and relatively slow delivery mechanism to the skin. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Name | (2R)-3,4-Dihydro-2,8-dimethyl-5,7-di(methyl-d3)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol 6-Acetate | simsonpharma.com |

| Molecular Formula | C₃₁H₄₆D₆O₃ | simsonpharma.com |

| Molecular Weight | 478.78 g/mol | simsonpharma.comaffigen.com |

| Form | Acetate ester of deuterated alpha-tocopherol | medchemexpress.com |

| Primary Use | Internal standard for mass spectrometry, tracer for metabolic studies | canada.casigmaaldrich.com |

Table 2: Selected Research Applications of this compound

| Research Area | Brief Description of Application | Key Finding | Source |

| Pharmacokinetics | Administered to healthy adults to study dose-response. | Plasma enrichment with labeled tocopherol increased linearly with dose, but also led to faster removal from plasma. | researchgate.net |

| Metabolism | Used in a clinical trial to compare vitamin E catabolism in healthy adults vs. those with metabolic syndrome. | Individuals with metabolic syndrome had significantly lower excretion of labeled vitamin E metabolites. | nih.gov |

| Tissue Delivery | Oral administration to study the kinetics of vitamin E delivery to skin surface lipids. | Delivery of tocopherol to the skin is a slow process, taking several days to appear after plasma levels rise. | nih.gov |

| Antioxidant Interactions | Administered to cystic fibrosis patients before and after vitamin C supplementation. | Vitamin C supplementation slowed the plasma disappearance rate of labeled α-tocopherol, suggesting a recycling interaction. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKOWWREFLAJOT-JALLZHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C([2H])([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Fidelity Assessment of Alpha Tocopherol D6 Acetate

Strategies for Deuterium (B1214612) Incorporation into Tocopherol Scaffolds

The core of synthesizing alpha-Tocopherol-d6 Acetate (B1210297) lies in the precise incorporation of deuterium atoms onto the tocopherol framework. This is typically achieved by targeting the methyl groups on the chromanol ring. d-nb.infomdpi.com

Deuteromethylation is a key chemical process for labeling the chromanol ring. mdpi.com This strategy involves introducing two deuterated methyl groups (CD₃) at the 5- and 7-positions of the aromatic ring. A common starting material for this route is δ-tocopherol, which has a methyl group at the 8-position but hydrogen atoms at the 5- and 7-positions, making it an ideal precursor for targeted deuteromethylation. mdpi.com The reaction uses a deuterated formaldehyde (B43269) source, such as deutero-paraformaldehyde (CD₂O)n, in the presence of a catalyst like tin(II) chloride (SnCl₂). The process is then quenched with a deuterium source like deuterium chloride (DCl) in deuterium oxide (D₂O) to complete the formation of the d6-labeled chromanol ring, yielding d6-α-tocopherol. mdpi.com

Several precursor compounds and pathways can be utilized for the synthesis. A primary pathway begins with the deuteromethylation of δ-tocopherol to produce alpha-tocopherol-d6. mdpi.com Following the formation of the deuterated tocopherol, the final step is acetylation. The hydroxyl group on the chromanol ring of the newly synthesized alpha-tocopherol-d6 is esterified using acetic anhydride, often in the presence of a base like pyridine, to yield the final product, alpha-Tocopherol-d6 Acetate. google.com

Another fundamental approach involves building the molecule from a deuterated aromatic precursor and a phytyl tail. This classic synthesis involves the acid-catalyzed condensation of trimethylhydroquinone (B50269) (TMHQ) with isophytol. google.com For the deuterated variant, a d6-trimethylhydroquinone would be condensed with isophytol. This reaction is typically catalyzed by a Lewis acid or a Brønsted acid system. google.comgoogle.com

Table 1: Key Precursors and Reagents in this compound Synthesis

| Compound/Reagent | Role in Synthesis | Relevant Pathway |

| δ-Tocopherol | Precursor for deuteromethylation | Deuteromethylation of existing tocopherol scaffold |

| Deutero-paraformaldehyde (CD₂O)n | Source of deuterium atoms | Deuteromethylation |

| Tin(II) Chloride (SnCl₂) | Catalyst | Deuteromethylation |

| d6-Trimethylhydroquinone | Deuterated aromatic precursor | Condensation with phytyl tail |

| Isophytol | Phytyl tail precursor | Condensation to form chroman structure |

| Acetic Anhydride | Acetylating agent | Esterification of the hydroxyl group |

| Pyridine | Base catalyst | Acetylation |

Deuteromethylation Routes for Chromanol Ring Labeling

Chemical Synthesis Protocols for this compound

A representative synthesis protocol starting from δ-tocopherol involves two main stages: deuteromethylation followed by acetylation. mdpi.comgoogle.com

Deuteromethylation of δ-Tocopherol : δ-Tocopherol is dissolved in a suitable solvent and treated with deutero-paraformaldehyde and a catalyst such as SnCl₂. mdpi.com The reaction is carefully controlled and subsequently quenched with DCl in D₂O to produce alpha-tocopherol-d6. mdpi.com

Purification : The crude alpha-tocopherol-d6 is purified from the reaction mixture. This is commonly achieved using silica (B1680970) gel column chromatography, with a solvent system like hexane (B92381)/ethyl acetate to elute the desired compound. mdpi.com

Acetylation : The purified alpha-tocopherol-d6 is then dissolved in a solvent and reacted with acetic anhydride. google.com A base is often added to catalyze the reaction and neutralize the acetic acid byproduct.

Final Work-up and Purification : After the reaction is complete, the mixture is worked up, typically involving extraction and washing, to remove excess reagents and byproducts. The final this compound is then purified, often again by column chromatography, to ensure high chemical purity. The yield of purified d6-α-tocopherol from δ-tocopherol has been reported at 36.2%. mdpi.com

Characterization of Isotopic Enrichment and Purity

Mass spectrometry (MS) is the definitive technique for assessing isotopic enrichment. fau.de When analyzing this compound, the mass spectrum will show a molecular ion peak that is 6 mass units (m/z) higher than its unlabeled counterpart. mdpi.com For instance, in liquid chromatography-mass spectrometry (LC-MS), the protonated molecule [M+H]⁺ for d6-α-tocopherol appears at m/z 437.3, whereas the unlabeled version is at m/z 431.3. mdpi.com

High-resolution mass spectrometry allows for the precise determination of mass and can confirm the elemental composition. The isotopic distribution is also examined to quantify the percentage of d6-labeled molecules versus those with fewer deuterium atoms (d1-d5) or no deuterium (d0). A high isotopic purity is confirmed when the signal for the unlabeled compound is negligible in the mass spectrum of the deuterated standard. fau.de Studies have reported isotopic distributions of over 97% for the desired labeled species (e.g., 97.6% d6-α-T). nih.gov

Chromatographic methods are essential for determining the chemical purity and verifying that the correct isomer is present.

High-Performance Liquid Chromatography (HPLC) : HPLC is widely used to separate this compound from any synthetic precursors, byproducts, or other tocopherol isomers. nih.govlipidbank.jp Reversed-phase HPLC is a common method for purity assessment, often coupled with UV or fluorescence detection. nih.gov Purity levels are often expected to be greater than 95%. lgcstandards.com For example, a purity of 99.0% for d6-α-tocopherol was determined by HPLC-MS analysis. mdpi.com

Gas Chromatography (GC) : GC, frequently coupled with mass spectrometry (GC-MS), is another powerful tool for purity analysis. nih.gov It separates compounds based on their volatility and provides structural information from the mass spectrometer, making it highly effective for identifying and quantifying impurities. Isotope dilution-GC-MS is considered a reference method for tocopherol analysis, against which other methods are compared. nih.gov

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Key Findings/Parameters |

| Mass Spectrometry (MS/MS, HRMS) | Determination of isotopic enrichment and purity. | Confirms mass shift of +6 m/z. Quantifies isotopic distribution (e.g., % d6 vs d0-d5). Detects negligible levels of unlabeled compound. mdpi.comfau.de |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity and separation of isomers. | Determines percentage purity (e.g., >95%). Separates α-tocopherol from β, γ, δ isomers. mdpi.comlgcstandards.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity analysis and structural confirmation. | Provides reference method for quantification and impurity identification. nih.gov |

Advanced Analytical Applications of Alpha Tocopherol D6 Acetate

Principle of Stable Isotope Dilution Analysis (SIDA) in Quantitative Chemistry

Stable Isotope Dilution Analysis (SIDA) is a powerful technique for the accurate quantification of analytes in complex mixtures. The core principle of SIDA lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, known as an internal standard, to the sample before any processing steps. tum.descispace.com In the context of alpha-tocopherol (B171835) analysis, alpha-tocopherol-d6 acetate (B1210297) is the ideal internal standard.

This deuterated standard is chemically identical to the natural alpha-tocopherol, ensuring that it behaves in the same manner during extraction, purification, and ionization in the mass spectrometer. nih.govscispace.com However, due to the presence of six deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z) than the unlabeled analyte. lgcstandards.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the signal from the natural analyte to the known amount of the added internal standard, the original concentration of the analyte in the sample can be determined with high precision and accuracy. tum.de This method effectively compensates for any sample loss during preparation and variations in instrument response, making it the gold standard for quantitative analysis. wiley.commusechem.com

Quantitative Method Development in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of alpha-tocopherol in various matrices due to its high sensitivity and selectivity. researchgate.netnih.gov The use of alpha-tocopherol-d6 acetate as an internal standard is integral to developing robust and reliable LC-MS/MS methods. frontiersin.org

Optimization of Sample Preparation for Complex Biological Matrices (non-human biological origin)

The analysis of alpha-tocopherol in complex non-human biological matrices, such as animal tissues or feed, requires meticulous sample preparation to remove interfering substances. aocs.orgceu.es Common techniques include:

Solvent Extraction: This is a fundamental step to isolate lipid-soluble compounds like tocopherols (B72186) from the sample matrix. A mixture of methanol (B129727) and hexane (B92381) is often used for direct extraction. rsc.orgresearchgate.net

Saponification: Alkaline hydrolysis with potassium hydroxide (B78521) (KOH) can be employed to break down fats and esters, releasing the tocopherols. However, this step must be carefully controlled to prevent degradation of the analyte. aocs.orgceu.es

Solid-Phase Extraction (SPE): SPE is a cleanup technique used to remove matrix components that can interfere with the analysis. nih.govresearchgate.net For instance, a C18 guard column can be used to separate analytes and eliminate interferences. mdpi.com A study on the analysis of tocopherols in equine plasma and serum utilized a phospholipid removal plate (Phree plate) for sample cleanup. nih.gov

The addition of this compound at the very beginning of the sample preparation process is crucial to account for any loss of the analyte during these steps. nih.gov

Tandem Mass Spectrometry Parameters for Deuterated Analogs

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are used to enhance selectivity and sensitivity. frontiersin.org For alpha-tocopherol and its deuterated analog, the instrument is set to monitor specific mass transitions.

A study on the simultaneous analysis of alpha-tocopherol and its metabolites used MS³ transitions to "dilute" the signal and achieve a linear response at the detector. nih.gov The transitions were 431.30 → 165.00 → 137.00 for α-TOH and 437.30 → 171.0 → 143 for d6-α-TOH. nih.gov The use of d6-labeled standards provides a significant mass shift, preventing isobaric interferences that can occur with lower-labeled standards like d4. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| alpha-Tocopherol | 431.30 | 165.00 | nih.gov |

| alpha-Tocopherol-d6 | 437.30 | 171.0 | nih.gov |

Mitigation of Matrix Effects and Ion Suppression via Internal Standardization

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly with electrospray ionization (ESI). kuleuven.becdc.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification. kuleuven.be

This compound plays a critical role in mitigating these effects. nih.govresearchgate.net Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. nih.govscispace.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized. musechem.com

One study noted significant matrix effects for α-tocopherol using ESI, which were eliminated by using a different ionization technique called UniSpray (US). kuleuven.be However, the use of a stable isotope-labeled internal standard like this compound is a more common and robust approach to counteract these matrix-induced inaccuracies. jcpsp.pk

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of vitamin E isomers. rsc.orgresearchgate.net While LC-MS/MS can analyze alpha-tocopherol directly, GC-MS often requires a derivatization step to convert the tocopherols into more volatile and thermally stable compounds. rsc.org However, some GC-MS methods have been developed that allow for the direct analysis of α-tocopherol acetate without derivatization. rsc.orgresearchgate.netrsc.org

In GC-MS analysis, this compound can also be used as an internal standard to improve the accuracy of quantification. nih.gov The principle remains the same as in LC-MS/MS: the ratio of the native analyte to the deuterated standard is used to determine the concentration, correcting for variations in sample preparation and instrument response. nih.gov

A study detailing a GC-MS method for various vitamin E isomers used dibenzanthracene as an internal standard for quantification. rsc.orgresearchgate.net While not a deuterated analog, this highlights the common practice of using an internal standard in GC-MS for improved accuracy.

| Parameter | Condition | Reference |

|---|---|---|

| Column | VF-5MS (30 m × 0.25 mm, 0.25 μm) | rsc.orgresearchgate.net |

| Ionization Mode | Electron Impact (EI) | rsc.orgresearchgate.net |

| Detection Mode | Full Scan and SIM Mode | rsc.orgresearchgate.net |

Validation Parameters for Analytical Methods Utilizing this compound

Validation is a critical process to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. musechem.com When using this compound as an internal standard, the validation process assesses several key parameters:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. rsc.orgresearchgate.net

Accuracy: This measures the closeness of the determined value to the true value. It is often assessed by analyzing samples with known concentrations. nih.gov

Precision: This refers to the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rsc.orgresearchgate.net

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. frontiersin.org

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample. rsc.orgresearchgate.net

A study developing a UPLC-MS/MS method for retinol (B82714) and α-tocopherol reported intra- and inter-run coefficients of variation (CVs) of less than 1.7% for α-tocopherol, demonstrating high precision. kuleuven.be Another study reported recoveries ranging from 83.2% to 107% for various vitamin E isomers. rsc.orgresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.1 to 40 μg/mL | rsc.orgresearchgate.net |

| Correlation Coefficient (r²) | > 0.997 | rsc.orgresearchgate.net |

| LOD | 0.09 to 0.46 ng/mL | rsc.orgresearchgate.net |

| LOQ | 0.29 to 1.52 ng/mL | rsc.orgresearchgate.net |

| Intra-day RSD | 4.9% to 8.0% | rsc.orgresearchgate.net |

| Inter-day RSD | 2.1% to 4.9% | rsc.orgresearchgate.net |

| Average Recovery | 83.2% to 107% | rsc.orgresearchgate.net |

Limits of Detection (LOD) and Quantification (LOQ)

The use of this compound as an internal standard significantly enhances the sensitivity of analytical methods, allowing for the determination of very low concentrations of alpha-tocopherol and its metabolites. The Limits of Detection (LOD) and Limits of Quantification (LOQ) are key metrics that define the performance of these methods.

Several studies have demonstrated the low detection and quantification limits achievable with methods employing this compound. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous analysis of alpha-tocopherol and its long-chain metabolites reported an LOD and LOQ for alpha-tocopherol of 3.5 µmol/L and 11.6 µmol/L, respectively. nih.gov In another study utilizing liquid chromatography coupled to time-of-flight mass spectrometry (LC/TOFMS), the LOD and LOQ for alpha-tocopherol were even lower, at 5 and 50 fmol injected, respectively. nih.gov

Gas chromatography-tandem mass spectrometry (GC/MS/MS) methods have also shown exceptional sensitivity. One such method reported an LOD of 178 amol (89.6 fg) and an LOQ of 700 amol (350 fg) for derivatized alpha-tocopherol in plasma. acs.org For the analysis of vitamin E isomers and alpha-tocopherol acetate in functional foods and nutritional supplements using gas chromatography-mass spectrometry (GC-MS), the LODs ranged from 0.09 ng/mL to 0.46 ng/mL, and the LOQs were from 0.29 ng/mL to 1.52 ng/mL. rsc.org

The table below summarizes the LOD and LOQ values from various studies, highlighting the sensitivity of methods that use deuterated internal standards like this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Alpha-Tocopherol and its Metabolites in Various Analytical Methods

| Analytical Method | Analyte | LOD | LOQ | Matrix |

|---|---|---|---|---|

| LC-MS/MS | α-Tocopherol | 3.5 µmol/L nih.gov | 11.6 µmol/L nih.gov | Human Serum |

| LC-MS/MS | α-13′-COOH | 5.3 nmol/L nih.gov | 17.8 nmol/L nih.gov | Human Serum |

| LC-MS/MS | α-13′-OH | 3.4 nmol/L nih.gov | 11.2 nmol/L nih.gov | Human Serum |

| LC/TOFMS | α-Tocopherol | 5 fmol nih.gov | 50 fmol nih.gov | Blood Components |

| GC/MS/MS | Derivatized α-Tocopherol | 178 amol acs.org | 700 amol acs.org | Diluted Plasma |

| GC-MS | α-Tocopherol Acetate | 2.6 µg/mL researchgate.net | 7.8 µg/mL researchgate.net | - |

| LC-MS/MS | α-CEHC | 2.5 nmol/l nih.gov | - | Plasma |

| LC-MS/MS | γ-CEHC | 5 nmol/l nih.gov | - | Plasma |

| LC-MS/MS | Vitamin E Compounds | 8–330 pg/mL escholarship.org | - | Equine Plasma and Serum |

Precision, Accuracy, and Recovery Assessments for Method Robustness

The robustness of an analytical method is determined by its precision, accuracy, and recovery. The incorporation of this compound as an internal standard is instrumental in achieving high levels of these performance metrics by compensating for variations during sample preparation and analysis. nih.gov

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Studies have consistently reported low RSD values, indicating high precision. For example, a GC/MS/MS method for alpha-tocopherol quantification showed within- and between-day precision averaging 5.8% and not exceeding 11.3%. acs.org Another LC-MS/MS method reported intra-day precision with CVs between 4.2-4.9% and inter-day precision between 5.0-5.9%. jcpsp.pk In a separate study, the precision for deuterated metabolites was less than 15%. nih.gov

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. High recovery rates are desirable and are often achieved with the aid of internal standards. An LC-MS/MS method for alpha-tocopherol reported recovery ranging from 96.5% to 99.8%. jcpsp.pk A GC-MS method for vitamin E isomers and alpha-tocopherol acetate showed average recoveries from 83.2% to 107%. rsc.org

The following table presents a summary of precision, accuracy, and recovery data from various studies.

Table 2: Precision, Accuracy, and Recovery Data for Analytical Methods Using Deuterated Tocopherol Standards

| Analytical Method | Precision (RSD/CV) | Accuracy | Recovery |

|---|---|---|---|

| GC/MS/MS | Within-day: avg. 5.8%, Between-day: <11.3% acs.org | Within 7.2% acs.org | - |

| LC/TOFMS | Within-day & Between-day: 3-10% nih.gov | 98% nih.gov | - |

| LC-MS/MS | Intra-day: 4.2-4.9%, Inter-day: 5.0-5.9% jcpsp.pk | 96.5 – 99.8% jcpsp.pk | 96.5% to 99.8% jcpsp.pk |

| LC-MS/MS | <15% nih.gov | 88% to 94% nih.gov | - |

| GC-MS | Intra-day: 4.9-8.0%, Inter-day: 2.1-4.9% rsc.org | - | 83.2% to 107% rsc.org |

Application in Multi-Analyte Quantification of Tocopherols and their Metabolites (non-human focus)

The use of this compound is particularly valuable in methods designed for the simultaneous quantification of multiple tocopherols and their metabolites in non-human samples. These complex analyses benefit greatly from the use of a reliable internal standard to ensure accurate results across a range of analytes with varying concentrations.

A notable application is in the analysis of equine plasma and serum. A study developed an LC-MS/MS method to simultaneously quantify alpha-tocopherol (α-TP), gamma-tocopherol (B30145) (γ-TP), alpha-tocotrienol (B192550) (α-TT), gamma-tocotrienol (B1674612) (γ-TT), and their metabolites. escholarship.orgnih.gov In this method, alpha-tocopherol-d6 was used as an internal standard to accurately measure the concentrations of these various vitamin E compounds. nih.gov The study found that while α-TP levels were in the µg/mL range, its metabolites were present at much lower concentrations, in the ng/mL range, highlighting the need for a sensitive and accurate quantification method. escholarship.org

Another area of application is in the analysis of functional foods and nutritional supplements. A GC-MS method was developed for the simultaneous determination of eight vitamin E isomers and alpha-tocopherol acetate in these products. rsc.org The use of an internal standard was crucial for improving the accuracy of the quantification of these various compounds. rsc.org

The application of deuterated standards extends to metabolic studies in animals. For example, in a study involving pregnant ewes, alpha-tocopherol-d6 was administered to the ewe and alpha-tocopherol-d3 to the fetus to trace the kinetics of the vitamin. acs.org This allowed for the simultaneous and accurate quantification of both isotopomers in plasma samples.

These examples underscore the versatility and importance of this compound in multi-analyte quantification, enabling comprehensive studies of vitamin E metabolism and distribution in various non-human biological systems and products.

Mechanistic and Metabolic Investigations Using Stable Isotope Tracers Non Clinical Contexts

Tracing of Tocopherol Metabolism in In Vitro Cellular Systems

In vitro models, including immortalized cell lines and advanced organoid cultures, are critical tools for dissecting molecular pathways in a controlled environment. The application of alpha-tocopherol-d6 acetate (B1210297) in these systems allows for unambiguous tracking of the supplemented vitamin's journey into and through the cell.

Stable isotope tracers are fundamental in quantifying the uptake and intracellular localization of alpha-tocopherol (B171835). Studies using Caco-2 TC7 intestinal cells, a well-established model for the human intestinal barrier, have demonstrated that tocopheryl acetate (TAC) is taken up by the cells and can be hydrolyzed to free tocopherol. researchgate.net While these specific studies did not use the d6 variant, they establish the principle that would allow d6-TAC to be used to distinguish the fate of the supplemented vitamin ester from the free form and from endogenous tocopherol.

In other cellular models, such as the A549 cell line used to model alveolar epithelium, fluorescently-labeled vitamin E acetate has been shown to be taken up and accumulate in distinct intracellular lipid droplets. acs.org The use of alpha-tocopherol-d6 acetate, coupled with subcellular fractionation and mass spectrometry, would allow for precise quantification of the tracer within different organelles (e.g., mitochondria, endoplasmic reticulum, lipid droplets), providing a detailed map of its intracellular fate. This approach overcomes the confounding presence of endogenous alpha-tocopherol, enabling accurate measurement of the uptake kinetics and distribution of the exogenous form.

A key application of this compound is in tracing the metabolic conversion of alpha-tocopherol into its various metabolites. The primary catabolic pathway involves the truncation of the phytyl tail to produce water-soluble carboxychromanol metabolites, such as alpha-carboxyethyl-hydroxychroman (α-CEHC), which are then excreted. nih.govoregonstate.edu

Three-dimensional organoid models offer a more physiologically relevant system than traditional 2D cell cultures. nih.gov For instance, studies on prostate cancer organoids have investigated the differential effects of vitamin E isomers on cell proliferation and death. nih.gov By treating such organoids with this compound, researchers can trace its conversion to d6-α-CEHC and other metabolites directly within the model system. This allows for the study of how disease states or genetic variations in metabolic enzymes (like cytochrome P450s) affect the rate of vitamin E turnover. nih.gov

The table below presents findings from an organoid study investigating the effects of different antioxidants on the proliferation of pre-malignant RWPE-1 prostate cells, illustrating the type of data that can be generated in such models.

| Treatment Group | Mean Proliferation (% Ki-67 Positive Cells) | Key Observation |

|---|---|---|

| Vehicle Control | 19% | Baseline proliferation rate. |

| γ-Tocopherol | 34% | Significantly increased proliferation compared to control. nih.gov |

| γ-Tocopherol + Selenium | 29% | Increased proliferation, but less than γ-Tocopherol alone. nih.gov |

| Selenium | 21% | No significant effect on proliferation. nih.gov |

Data adapted from a study on prostate organoids, demonstrating the utility of these models in assessing the biological activity of tocopherol isomers. nih.gov Using a deuterated tracer like this compound in such a system would enable direct correlation of uptake and metabolism with the observed physiological effects.

Isotopic Tracking of Cellular Uptake and Intracellular Fate

Stable Isotope Studies in Ex Vivo Tissue Models (non-human origin)

Ex vivo analysis of tissues from animal models administered this compound provides crucial data on tissue-specific accumulation and retention. Following an in vivo dosing period, tissues are harvested and analyzed to quantify the concentration of the deuterated tracer relative to the endogenous vitamin E pool. This approach bridges the gap between in vitro findings and whole-body dynamics.

A study in guinea pigs used a combination of d3-RRR-α-tocopheryl acetate (representing the natural form) and d6-all-rac-α-tocopheryl acetate (representing the synthetic form) to investigate maternal-fetal transfer and tissue distribution. cambridge.org Analysis of various maternal and neonatal tissues revealed significant transfer of the labeled tocopherols (B72186) across the placenta and through the mammary glands. The data consistently showed a higher relative bioavailability of the natural (d3) form compared to the synthetic (d6) form across all tissues examined. cambridge.org

The table below summarizes the ratio of natural (d3) to synthetic (d6) alpha-tocopherol found in various tissues, demonstrating preferential uptake and retention of the natural form.

| Tissue Type | Mean d3:d6 Ratio | Significance |

|---|---|---|

| Maternal Liver | 1.71 : 1.00 | Preferential retention of natural form. cambridge.org |

| Maternal Adrenal | 1.83 : 1.00 | Preferential retention of natural form. cambridge.org |

| Fetal Liver | 1.79 : 1.00 | Preferential transfer/retention of natural form. cambridge.org |

| Fetal Brain | 1.82 : 1.00 | Preferential transfer/retention of natural form. cambridge.org |

| Neonatal Liver (Day 1) | 1.81 : 1.00 | Preferential transfer/retention of natural form. cambridge.org |

Data derived from a study comparing the bioavailability of natural versus synthetic vitamin E in guinea pigs using deuterated tracers. cambridge.org The ratio consistently exceeds 1.36:1, the currently accepted biopotency value, suggesting a higher bioavailability for the natural RRR-form.

Similarly, studies in sheep subjected to burn and smoke inhalation injury used deuterated tocopheryl acetates (d3-RRR and d6-all-rac) to trace vitamin E kinetics. nih.gov Ex vivo analysis of tissues post-injury revealed significant depletion of α-tocopherol in the liver and lung, suggesting the liver supplies the lung with the vitamin and that the injury depletes both stores. nih.gov

Differentiation of Endogenous Biosynthesis from Exogenously Administered Compounds

A primary application of this compound is to serve as a tracer to differentiate between newly absorbed (exogenous) vitamin E and the body's existing stores (endogenous). chimia.ch This is crucial for accurately studying the biokinetics of vitamin E. When this compound is administered, the acetate group is cleaved in the small intestine, and the resulting d6-α-tocopherol is absorbed. chimia.chmedchemexpress.com Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), scientists can simultaneously quantify both the deuterated (labeled) and non-deuterated (unlabeled) forms of alpha-tocopherol in plasma, tissues, and lipoproteins. nih.govnih.govoregonstate.edu

This methodology enables the precise measurement of the absorption and bioavailability of the administered vitamin E. For instance, studies have used d6-α-tocopherol to track its appearance in plasma over time, revealing that absolute plasma levels of the deuterated form after a single dose are typically 10 to 20 times lower than the stable endogenous, non-labeled form. chimia.ch This clear distinction allows for pharmacokinetic modeling to determine absorption rates, plasma half-life, and turnover rates without interference from the background levels of natural vitamin E. nih.govnih.gov

Research has demonstrated that after administering deuterated tocopherols, the concentration of total alpha-tocopherol in plasma can show a temporary increase before returning to baseline levels, while the labeled tracer can be monitored independently. researchgate.net This ability to track the exogenous compound specifically has been instrumental in understanding how factors like food matrix and fat content influence vitamin E absorption. nih.gov For example, a dual-isotope technique using oral d3-α-tocopherol and intravenous d6-α-tocopherol allowed for the precise calculation of fractional absorption, showing how dietary fat content modulates uptake. nih.gov

The data from such tracer studies provide a clear picture of how newly absorbed vitamin E is incorporated into the body's pools.

Table 1: Plasma Tocopherol Concentrations After Administration of Deuterated Vitamin E This table is representative of findings where labeled tocopherol is administered and measured alongside the endogenous pool.

| Time Post-Administration | Endogenous α-Tocopherol (nmol/mL) | Labeled α-Tocopherol (nmol/mL) |

|---|---|---|

| 0 h | 12.0 ± 3.0 | 0.0 |

| 11 h | - | - |

| 24 h | 13.3 ± 2.6 | - |

| 48 h | - | - |

| 72 h | 12.5 ± 2.8 | - |

Data derived from concepts presented in studies using deuterated tocopherol tracers. chimia.chresearchgate.netnih.gov

Quality Assurance and Metrological Aspects of Alpha Tocopherol D6 Acetate Reference Materials

Production and Certification of Deuterated Tocopherol Standards

The production of alpha-tocopherol-d6 acetate (B1210297) as a certified reference material (CRM) is a meticulous process that begins with the synthesis of the deuterated compound. This involves introducing six deuterium (B1214612) atoms into the acetyl group of alpha-tocopherol (B171835) acetate, creating a stable, isotopically labeled version of the molecule. The resulting material, with a molecular weight of approximately 478.78 g/mol , is then rigorously purified to achieve a high chemical purity, often exceeding 95%. lgcstandards.com

Following synthesis and purification, the material undergoes a comprehensive certification process. This process is conducted by accredited reference material producers and involves a suite of analytical tests to characterize the material thoroughly. A key component of this is the accurate determination of the certified value, typically the purity of the neat material or the concentration of a solution. This is often achieved using high-precision techniques like quantitative Nuclear Magnetic Resonance (qNMR) or gravimetric preparation using qualified precision balances. sigmaaldrich.cn The entire process is designed to produce a stable-labeled certified spiking solution suitable for quantifying α-tocopherol in various applications, from diagnostic testing to quality control. cerilliant.com

Each batch of the CRM is accompanied by a comprehensive Certificate of Analysis (CoA). This document provides crucial information, including the certified value and its associated uncertainty, the expiry date, and storage conditions (typically at 2-8°C or -20°C, often under an inert gas like argon to prevent degradation). lgcstandards.comsigmaaldrich.cn The CoA also details the methods used for characterization and confirms that the material has been produced and certified under internationally recognized quality management systems.

| Property | Value | Source |

| Compound Name | alpha-Tocopherol-d6 Acetate | lgcstandards.com |

| CAS Number | 143731-16-2 | |

| Molecular Formula | C31H46D6O3 | |

| Molecular Weight | 478.78 g/mol | |

| Typical Purity | >95% | lgcstandards.com |

| Typical Storage | 2-8°C or -20°C, under argon | lgcstandards.comsigmaaldrich.cn |

Role of International Standards (e.g., ISO/IEC 17025, ISO 17034) in Reference Material Development

The development and distribution of high-quality reference materials like this compound are governed by stringent international standards. Two of the most critical are ISO/IEC 17025 and ISO 17034. These standards ensure that reference materials are consistently produced, controlled, and audited to robust quality standards. insatech.com

ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," outlines the criteria for laboratories to demonstrate their technical competence. anton-paar.com For a reference material producer, this means that the analytical methods used to characterize the this compound, such as qNMR or chromatography, are validated, and the measurements are performed by competent personnel using calibrated equipment. sigmaaldrich.cn This standard ensures that the data on the Certificate of Analysis is accurate and reliable.

ISO 17034, "General requirements for the competence of reference material producers," provides a specific framework for the producers themselves. anton-paar.com This standard goes beyond the analytical testing covered by ISO/IEC 17025 and encompasses all aspects of reference material production, including material selection, processing, packaging, stability and homogeneity assessment, and the assignment of certified values. europa.eu Accreditation to ISO 17034 gives users confidence that the this compound CRM has been manufactured according to best practices and that all potential sources of error have been considered. insatech.com The combined accreditation to both ISO/IEC 17025 and ISO 17034 represents the highest level of quality assurance for a reference material producer. insatech.comriccachemical.com

The implementation of these standards ensures that the certified reference materials are suitable for their intended use, such as calibrating analytical instruments in laboratories that are themselves accredited to ISO/IEC 17025. anton-paar.com

Rigorous Stability and Homogeneity Testing of Certified Reference Materials

To ensure the reliability of this compound certified reference materials (CRMs) throughout their shelf life, they undergo rigorous stability and homogeneity testing as mandated by ISO 17034. insatech.comanton-paar.com

Stability testing is conducted to determine the shelf life of the CRM and to establish appropriate storage conditions. Long-term stability studies are performed by storing samples at the recommended temperature (e.g., 2-8°C or -20°C) and analyzing them at regular intervals over an extended period, such as 24 months. sigmaaldrich.cn Short-term stability studies may also be conducted at elevated temperatures to simulate the effects of shipping conditions. These real-time stability studies ensure the accuracy and shelf life of the product. The data from these studies are used to assign an expiry date to the CRM, up until which the certified value is guaranteed to be stable. sigmaaldrich.cn Carotenoids, for instance, have been shown to be less stable than tocopherols (B72186) at -20°C. nist.gov

| Testing Parameter | Purpose | Method |

| Homogeneity | To ensure uniformity across all units in a batch. | Analysis of multiple subsamples from different positions in the bulk material, with statistical evaluation (e.g., ANOVA). sigmaaldrich.cn |

| Long-Term Stability | To determine the shelf life under recommended storage conditions. | qNMR double determination at appropriate time intervals (e.g., 24 months) on samples stored at the recommended temperature. sigmaaldrich.cn |

| Short-Term Stability | To assess the impact of shipping conditions on material integrity. | Analysis of samples stored at elevated temperatures for a short duration. |

Traceability and Uncertainty in Quantitative Measurements

Two fundamental concepts in metrology that are central to the quality of certified reference materials are traceability and measurement uncertainty.

Traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. sigmaaldrich.cn For this compound CRMs, this means the certified value is traceable to the International System of Units (SI). This is often achieved by using a primary standard from a National Metrology Institute (NMI), such as the National Institute of Standards and Technology (NIST) in the United States. This unbroken chain of comparisons ensures that measurements made using the CRM are comparable across different laboratories and over time. researchgate.net

Characterization: The uncertainty of the analytical method used to determine the certified value (e.g., qNMR).

Homogeneity: The variability between different units of the CRM. insatech.com

Stability: Any degradation of the material over its shelf life. insatech.com

Other factors: Such as the precision of weighing steps. sigmaaldrich.cn

The individual uncertainties are combined and then multiplied by a coverage factor (often k=2) to calculate the expanded uncertainty, which provides a confidence level of approximately 95%. sigmaaldrich.cn A clear understanding and statement of measurement uncertainty are essential for making reliable decisions based on analytical results. The lack of harmonized reference materials with well-defined traceability and uncertainty can lead to discordance in results between different laboratories. researchgate.net

Emerging Research Perspectives and Technological Advancements

Integration with Advanced Omics Platforms (e.g., targeted metabolomics)

The advent of advanced omics platforms, particularly targeted metabolomics and lipidomics, has revolutionized our ability to study the vitamin E metabolome. nih.gov In this context, alpha-Tocopherol-d6 acetate (B1210297) plays a pivotal role as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based methods. lumiprobe.com The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement during analysis. nih.govmdpi.com

Recent methodologies have been developed for the simultaneous quantification of α-tocopherol and its various metabolites in biological samples like human plasma. nih.govnih.gov For instance, a validated LC-MS/MS procedure allows for the measurement of the entire "vitamin E metabolome," including long-, middle-, and short-chain metabolites. nih.gov In such studies, d6-α-Tocopherol serves as a robust internal standard, ensuring the precision and accuracy of the measurements across a wide range of metabolite concentrations. nih.govmdpi.comresearchgate.net The ability to precisely quantify these compounds allows researchers to investigate the marked interindividual variability in vitamin E metabolism and how it responds to supplementation. nih.gov

The integration of alpha-Tocopherol-d6 acetate into these platforms enables high-throughput analysis, which is essential for large-scale clinical research and understanding the nuanced roles of vitamin E metabolites in health and disease. nih.govacs.org

Table 1: Application of Deuterated α-Tocopherol in Targeted Metabolomics

| Analytical Platform | Analyte(s) | Role of Deuterated α-Tocopherol | Key Finding/Advantage | Reference(s) |

|---|---|---|---|---|

| LC-MS/MS | α-Tocopherol and its long-chain metabolites (α-13′-COOH, α-13′-OH) | d6-α-Tocopherol used as an internal standard for simultaneous quantification. | Streamlined workflow allows for efficient analysis of both high-concentration α-TOH and low-concentration metabolites in a single run. | nih.gov, researchgate.net, mdpi.com |

| LC-MS/MS | The "Vitamin E Metabolome" | d6-α-Tocopherol used as an internal standard. | Enabled the study of interindividual variability in α-TOH metabolism in response to supplementation. | nih.gov |

| Metabolomics Workbench Study (ST003898) | α-Tocopherol | α-tocopherol-d6 used as an internal standard. | Used in a study to identify biomarkers for a therapeutic target. | metabolomicsworkbench.org |

Development of Novel Isotopic Labeling Strategies for Tocopherols (B72186) and Related Lipids

The development of novel isotopic labeling strategies is fundamental to advancing lipid research. While this compound is a well-established tool, ongoing research explores various labeling approaches to overcome specific analytical challenges.

The choice of isotope is critical. The two most common stable isotopes for labeling biomolecules are deuterium (B1214612) (²H) and carbon-13 (¹³C). mdpi.com Deuterium labeling, as seen in this compound, is widely used. However, ¹³C-labeled tracers are often preferred for certain applications because the label is less susceptible to metabolic loss during reactions like fatty acid desaturation and avoids the potential for deuterium exchange in protic solvents. mdpi.comfrontiersin.org

Recent advancements include the synthesis of a new suite of deuterated standards. For example, a method for synthesizing d6-α-tocopherol, d6-α-13′-COOH, and d6-α-13′-OH involves the deuteromethylation of δ-tocopherol and its corresponding metabolites. mdpi.com This strategy is significant because using a d6-label avoids the potential for isobaric mass overlap that can occur with d4-labeled standards, leading to more reliable quantification. mdpi.com The use of different extents of deuterium labeling (e.g., d3 vs. d6) has also been cleverly employed to simultaneously track different stereoisomers of α-tocopherol, allowing researchers to study the stereoselective absorption and distribution of the natural vitamin form.

Beyond stable isotopes, radioactive tracers like carbon-14 (B1195169) (¹⁴C) are used in highly sensitive techniques like Accelerator Mass Spectrometry (AMS) to trace lipophilic compounds in lipoprotein fractions from very small plasma volumes. researchgate.net These diverse labeling strategies provide a powerful toolkit for researchers to select the most appropriate tracer for their specific biological question. bioscientifica.comnih.gov

Future Directions in Analytical Chemistry of Lipid-Soluble Compounds

The analytical chemistry of lipid-soluble compounds is rapidly evolving, with future developments promising even greater speed, sensitivity, and comprehensiveness. Mass spectrometry (MS) remains the cornerstone technique, whether used directly (shotgun lipidomics) or coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC). nih.gov

One of the most promising advancements is the increasing use of Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) coupled with MS. acs.org This technique offers a fast and efficient way to separate numerous lipid classes—both polar and nonpolar—within a single, short analysis (e.g., under 6 minutes). This high-throughput capability is ideal for large-scale lipidomic analyses in clinical research. acs.org

Other future directions include:

Multi-dimensional Mass Spectrometry: Techniques like differential mobility spectrometry (DMS) are being used to overcome challenges in shotgun lipidomics, enabling the analysis of over a thousand lipid species in a single workflow. nih.gov

Improved Derivatization Strategies: Chemical isotope labeling (CIL) methods are being refined to enhance the detection of specific functional groups. For example, developing new ¹²C/¹³C labeling reagents for carbonyl-containing lipids significantly improves ionization efficiency and quantification accuracy in LC-MS. researchgate.net

Advanced Data Analysis: The complexity of lipidomics data necessitates sophisticated software for automated identification and quantification. The development of specialized applications that facilitate workflows for techniques like DMS-based lipidomics is crucial for translating raw data into biological insights. nih.gov

Miniaturization: Lab-on-a-chip technologies that allow for rapid analysis with minimal sample volumes are becoming more prevalent, enhancing efficiency in discovery and development processes. solubilityofthings.com

These advancements will allow for a more detailed investigation of lipid metabolism and the role of compounds like α-tocopherol in complex biological systems. mdpi.com

Potential for Mechanistic Discoveries in Non-Clinical Biological Systems using Advanced Isotope Tracing

Advanced isotope tracing, using compounds like this compound, is a gold-standard method for elucidating metabolic pathways and mechanisms in non-clinical settings such as cell cultures and animal models. bioscientifica.comnih.gov By introducing a labeled precursor, researchers can track its metabolic fate, determining the rates of biosynthesis, transport, interconversion, and degradation of related molecules. mdpi.com

This approach has been instrumental in understanding vitamin E metabolism. For example, studies administering deuterated tocopherol derivatives to animal models and analyzing the subsequent distribution of labeled material in tissues have provided profound insights. A key study used both d6- and d3-α-tocopherol acetate to demonstrate the selective absorption and retention of the natural RRR-stereoisomer in the liver, a foundational discovery in vitamin E biology.

The potential for future discoveries is vast. Isotope tracing can be used to:

Uncover Novel Metabolites: Tracking the fate of a labeled parent compound can lead to the identification of previously unknown metabolic products. nih.gov

Quantify Metabolic Flux: By feeding cells labeled substrates (like ¹³C-glucose or deuterated fatty acids) and measuring the label's incorporation into lipids, researchers can quantify the flow of metabolites through specific pathways (metabolic flux analysis). mdpi.com

Elucidate Regulatory Mechanisms: Isotope tracers can be used to study how genetic or pharmacological interventions alter lipid metabolism. For instance, researchers have used ¹³C-labeled oleic acid in mice treated with an MTP inhibitor to trace the impact on triglyceride and cholesteryl ester synthesis. isotope.com

Define Antioxidant-Independent Functions: While α-tocopherol is a known antioxidant, evidence suggests it also modulates gene expression through other mechanisms. nih.gov Isotope tracing can help dissect these pathways by tracking how the vitamin and its metabolites interact with cellular machinery independent of their radical-scavenging activity.

These non-clinical studies provide the mechanistic foundation for understanding the role of lipid-soluble vitamins in human health and disease, with labeled compounds like this compound remaining an indispensable tool for discovery. mdpi.com

Q & A

What validated analytical methods are recommended for quantifying alpha-Tocopherol-d6 Acetate in biological matrices?

Basic Research Focus

High-performance liquid chromatography (HPLC) coupled with spectrophotometric detection is the gold standard. External standardization using deuterated analogs improves accuracy. Key steps include:

- Sample Preparation : Dilution in n-hexane or ethanol (95%) to minimize matrix interference .

- Detection : UV absorption at 292 nm (for non-deuterated analogs; adjust for deuterated forms) with calibration curves validated using high-purity standards (e.g., Merck’s α-tocopherol standards) .

- Validation : Monitor purity via absorption coefficients (E1% 1cm) in methanol, ensuring linearity (R² > 0.99) across physiological concentrations .

How can researchers optimize chromatographic separation of this compound from endogenous tocopherols?

Advanced Research Focus

Column selection and mobile phase adjustments are critical:

- Column Type : Reverse-phase C18 columns with 5 µm particle size, as used in GRASAS Y ACEITES studies, resolve α-, β-, γ-, and δ-tocopherols .

- Mobile Phase : Isocratic elution with n-hexane:isopropanol (99:1 v/v) achieves baseline separation .

- Deuterated Specificity : Confirm retention time shifts (+0.5–1.2 min) compared to non-deuterated analogs using co-injection .

What factors influence the stability of this compound in experimental formulations?

Basic Research Focus

Stability is pH-, light-, and temperature-dependent:

- Storage : Airtight amber vials at –20°C prevent hydrolysis; silicic acid adsorption enhances shelf life in powder formulations .

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 8); buffer systems (e.g., citrate, pH 5–6) are optimal .

- Photostability : UV light accelerates decomposition; use light-protected containers during in vitro assays .

What synthesis strategies improve isotopic purity in deuterated alpha-Tocopherol acetate derivatives?

Advanced Research Focus

Deuterium incorporation requires precise chemocatalysis:

- Deuterium Source : Use D2O or deuterated acetic anhydride for esterification of deuterated tocopherol precursors .

- Purification : Silica gel chromatography (hexane:ethyl acetate, 9:1) removes non-deuterated byproducts .

- Validation : NMR (δ 2.0–2.5 ppm for acetate protons) and mass spectrometry (m/z 478.7 for d6 isotopologue) confirm isotopic purity >98% .

How should researchers address discrepancies in skin permeation data for this compound?

Data Contradiction Analysis

Variability arises from model systems and formulation design:

- Skin Models : Human cadaver skin shows 2–3x lower permeation vs. synthetic membranes due to stratum corneum complexity .

- Formulation Effects : Liposomal encapsulation increases permeation by 40% compared to ethanol-based solutions .

- Hydrolysis Rate : Slow hydrolysis in skin (t1/2 = 6–8 hr) affects measured tocopherol regeneration; use LC-MS to track deuterated vs. hydrolyzed forms .

What methodological controls are essential for in vitro antioxidant activity assays using deuterated tocopherols?

Advanced Research Focus

Account for isotopic effects and interference:

- Radical Scavenging Assays : Compare DPPH/ABTS inhibition rates between deuterated and non-deuterated forms; expect ~10–15% reduced activity due to C-D bond stability .

- Cell-Based Models : Pre-equilibrate deuterated compounds in culture media (24 hr) to ensure uniform distribution .

- Interference Checks : Validate spectrophotometric assays against LC-MS to exclude matrix effects .

How do structural differences between d-alpha and dl-alpha tocopherol acetate affect experimental outcomes?

Basic Research Focus

Stereochemistry impacts bioavailability and stability:

- Bioactivity : d-alpha forms (RRR configuration) show 36% higher cellular uptake in Caco-2 models vs. dl-alpha (all-rac) .

- Crystallization : dl-alpha acetate remains liquid at 25°C, while d-alpha solidifies below 28°C, affecting formulation viscosity .

- Analytical Differentiation : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times vary by 4–6 min .

What protocols ensure accurate quantification of deuterated tocopherols in lipid-rich tissues?

Methodological Best Practices

Overcome lipid interference via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.